(4a,6-dihydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl) benzoate
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Overview
Description
Isovouacapenol C is a natural organic compound belonging to the cassane diterpenoids class. It is isolated from the roots of the plant Caesalpinia pulcherrima, which is known for its medicinal properties. The chemical formula of Isovouacapenol C is C27H34O5, and it has a molecular weight of 438.56 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isovouacapenol C is typically isolated from natural sources rather than synthesized in a laboratory setting. The roots of Caesalpinia pulcherrima are extracted using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extraction process involves the following steps:
Drying and Grinding: The roots are dried and ground into a fine powder.
Solvent Extraction: The powdered roots are subjected to solvent extraction using one of the mentioned solvents.
Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to obtain a crude extract.
Purification: The crude extract is purified using chromatographic techniques to isolate Isovouacapenol C.
Industrial Production Methods
Industrial production of Isovouacapenol C is not well-documented, as it is primarily obtained from natural sources. large-scale extraction processes would likely involve similar steps to those used in laboratory extraction, with optimization for higher yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Isovouacapenol C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Isovouacapenol C has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of cassane diterpenoids.
Biology: Studies have shown its potential antimicrobial and anti-inflammatory properties.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of Isovouacapenol C involves its interaction with various molecular targets and pathways. It exhibits antimicrobial activity by disrupting the cell membranes of bacteria and fungi . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Isovouacapenol C is unique among cassane diterpenoids due to its specific structural features and biological activities. Similar compounds include:
Isovouacapenol A: Another cassane diterpenoid with similar structural features but different biological activities.
Pulcherrimin A: A related compound with distinct pharmacological properties.
6β-cinnamoyl-7β-hydroxyvouacapen-5α-ol: Another diterpenoid isolated from Caesalpinia pulcherrima with unique chemical and biological characteristics.
Isovouacapenol C stands out due to its specific interactions with molecular targets and its potential therapeutic applications.
Properties
Molecular Formula |
C27H34O5 |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
(4a,6-dihydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl) benzoate |
InChI |
InChI=1S/C27H34O5/c1-16-18-11-14-31-20(18)15-19-21(16)22(28)23(32-24(29)17-9-6-5-7-10-17)27(30)25(2,3)12-8-13-26(19,27)4/h5-7,9-11,14,16,19,21-23,28,30H,8,12-13,15H2,1-4H3 |
InChI Key |
YMUSGWGTHSRGHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(CC3=C1C=CO3)C4(CCCC(C4(C(C2O)OC(=O)C5=CC=CC=C5)O)(C)C)C |
Origin of Product |
United States |
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